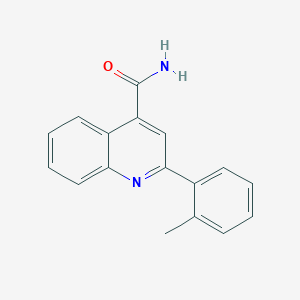
2-(2-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(2-Methylphenyl)-4-quinolinecarboxamide, involves strategic chemical reactions to introduce specific functional groups at desired positions on the quinoline core. These synthetic approaches may include condensation reactions, N-alkylation, and the introduction of carboxamide functionalities. For instance, the synthesis of N-[11C]methylated quinoline-2-carboxamides has been explored for potential applications in positron emission tomography (PET) imaging, highlighting the versatility of synthetic strategies in modifying quinoline derivatives for various applications (Matarrese et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The introduction of a carboxamide group at the 4-position and a 2-methylphenyl substituent enhances the molecular complexity and can significantly influence the compound's physical and chemical properties, as well as its biological activity. Structural studies, such as X-ray crystallography, provide insights into the three-dimensional conformation of these molecules and their potential interaction with biological targets (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions involving their carboxamide functionality. These reactions are pivotal in further derivatizing the quinoline core for specific applications or studying their mechanism of action in biological systems. The chemical properties of these compounds are influenced by the electronic nature of the quinoline ring and the substituents attached to it.
Physical Properties Analysis
The physical properties of 2-(2-Methylphenyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline form, are crucial for its application in drug development and formulation. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly affect the drug's bioavailability, stability, and manufacturing process. For example, polymorphic modifications of quinoline derivatives with strong diuretic properties have been identified, emphasizing the importance of characterizing these physical properties (Shishkina et al., 2018).
Wissenschaftliche Forschungsanwendungen
Radioligands for Imaging
Quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have been labeled with carbon-11 to serve as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds demonstrate high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their usefulness in noninvasive assessment and imaging of these receptors in vivo (Matarrese et al., 2001).
Microwave-Assisted Synthesis
A study presented a one-step method for the preparation of substituted anilides of quinoline-2-carboxylic acid using microwave irradiation, demonstrating an efficient approach for the synthesis of quinoline-2-carboxanilides. This method simplifies the synthesis process, potentially enabling the rapid production of various quinoline derivatives for further research and development (Bobál et al., 2011).
Structural Studies of Helical Oligoamides
Research on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid has led to the characterization of their helical structures, both in the solid state and in solution. These studies provide insights into the design and synthesis of helical quinoline-derived oligoamide foldamers, which could have applications in the development of novel biomimetic materials and nanotechnology (Jiang et al., 2003).
Polymerization Initiators
Quinoline derivatives have been utilized in the room-temperature free-radical-induced polymerization of 1,1'-(methylenedi-1,4-phenylene)bismaleimide. This unique property of initiating room-temperature radical polymerization opens up potential applications in developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Antimicrobial Agents
Quinoxaline N,N-dioxide and its derivatives, structurally similar to quinoline compounds, have shown antimicrobial activity against various bacterial and yeast strains. This study suggests potential applications of quinoline derivatives as new drugs for antimicrobial chemotherapy, highlighting their potency and low toxicity (Vieira et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCKVNFEKYNATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
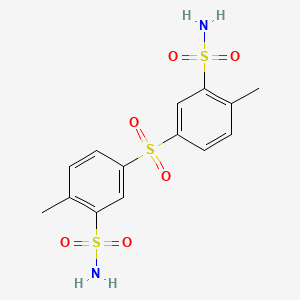
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)
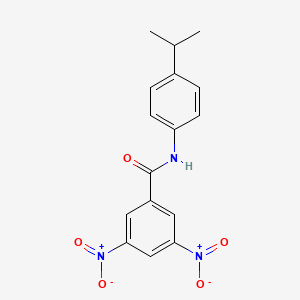
![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
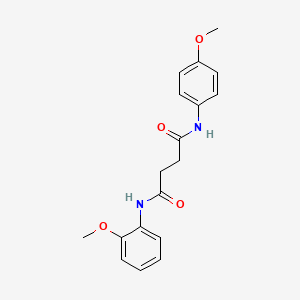
![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
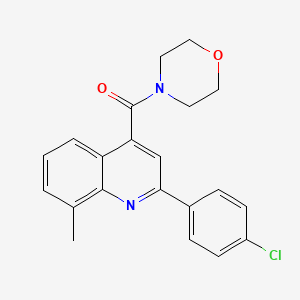
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)